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Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634 Get Quote

An In-depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 4,6-Dimethoxy-5-nitropyrimidine. It is intended for researchers and

professionals in the fields of medicinal chemistry and drug development who utilize pyrimidine

scaffolds for the synthesis of novel therapeutic agents. This document includes detailed

experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate

its use as a key building block in synthetic chemistry.

Chemical Identity and Physical Properties
4,6-Dimethoxy-5-nitropyrimidine is a substituted pyrimidine ring, activated by a strong

electron-withdrawing nitro group. This electronic feature makes it a valuable intermediate for

the synthesis of more complex heterocyclic systems, particularly through nucleophilic aromatic

substitution reactions.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 4,6-dimethoxy-5-nitropyrimidine[1]

CAS Number 15846-14-7[1]

Molecular Formula C₆H₇N₃O₄[1][2]

Molecular Weight 185.14 g/mol [1][2]

Canonical SMILES
COC1=C(C(=NC=N1)OC)--INVALID-LINK--[O-]

[1]

InChI Key VPNSJECDVDBDTA-UHFFFAOYSA-N[1][2]

Table 2: Physical and Chemical Properties

Property Value Source

Predicted Boiling Point 364.4 ± 37.0 °C Predicted

Predicted Density 1.364 ± 0.06 g/cm³ Predicted

Predicted pKa -1.80 ± 0.26 Predicted

Predicted LogP 0.649 Predicted[2]

Storage Conditions
Room Temperature, Sealed in

Dry Conditions
Recommended

Synthesis and Experimental Protocols
The synthesis of 4,6-dimethoxy-5-nitropyrimidine is typically achieved through a multi-step

process starting from malonic acid esters and formamide. The key intermediate, 4,6-dichloro-5-

nitropyrimidine, is synthesized and subsequently reacted with sodium methoxide to yield the

final product.

Malonic Ester +
Formamide 4,6-Dihydroxypyrimidine  NaOR, ROH   4,6-Dihydroxy-5-nitropyrimidine  HNO₃, H₂SO₄   4,6-Dichloro-5-nitropyrimidine  POCl₃   4,6-Dimethoxy-5-nitropyrimidine  NaOMe, MeOH  
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Caption: General synthesis workflow for 4,6-Dimethoxy-5-nitropyrimidine.

Detailed Experimental Protocols
Step 1: Synthesis of 4,6-Dihydroxypyrimidine This procedure is based on the reaction of

malonates with formamide and an alkali metal alkoxide.

An alkali metal alkoxide (e.g., sodium methoxide) is prepared as a solution or suspension in

its corresponding alcohol (e.g., methanol) in a suitable reactor.

A mixture of a malonic acid ester (e.g., dimethyl malonate) and formamide is added

continuously to the alkoxide solution at an elevated temperature (typically 75-95°C).

The reaction is allowed to proceed for 1-2 hours.

After completion, water is added to the reaction mixture, followed by acidification with a

strong acid (e.g., HCl) to a pH of 4.0-5.0.

The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with water and

alcohol, and dried.

Step 2: Synthesis of 4,6-Dihydroxy-5-nitropyrimidine

In a reactor vessel, prepare a mixture of sulfuric acid and nitric acid, maintaining the

temperature below 30°C.

Slowly add 4,6-dihydroxypyrimidine to the acid mixture while stirring.

After the addition is complete, the mixture is stirred at 40-50°C for 1-2 hours.

The reaction solution is then carefully poured onto crushed ice, causing the product to

precipitate.

The solid 4,6-dihydroxy-5-nitropyrimidine is collected by filtration and can be recrystallized

from water to yield yellow crystals.
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Step 3: Synthesis of 4,6-Dichloro-5-nitropyrimidine This protocol is adapted from the synthesis

of similar chlorinated pyrimidines.

Disperse 4,6-dihydroxy-5-nitropyrimidine in phosphorus oxychloride (POCl₃), which acts as

both reactant and solvent.

Cool the mixture to approximately 5-10°C and add a tertiary amine base (e.g., N,N-

diisopropylethylamine) dropwise.

After the addition, heat the mixture to 100°C and maintain for 5 hours.

Cool the mixture to room temperature and remove excess POCl₃ under reduced pressure.

Slowly pour the residue onto crushed ice with vigorous stirring.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The organic

layers are combined, washed with saturated sodium bicarbonate solution and brine, dried

over anhydrous sodium sulfate, and concentrated to yield 4,6-dichloro-5-nitropyrimidine,

which has a melting point of 100-103°C.[3]

Step 4: Synthesis of 4,6-Dimethoxy-5-nitropyrimidine This protocol is based on analogous

nucleophilic substitution reactions on dichloropyrimidines.

Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere

(e.g., nitrogen or argon).

Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous methanol and add it dropwise to the

sodium methoxide solution at room temperature.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress

by TLC.

Upon completion, quench the reaction by adding water.

The product may precipitate out of solution or can be extracted with an organic solvent like

ethyl acetate.
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The organic extract is washed with water, dried over anhydrous sodium sulfate, and the

solvent is evaporated to yield the crude product.

Purification can be achieved by recrystallization or column chromatography to afford pure

4,6-dimethoxy-5-nitropyrimidine.

Spectroscopic Characterization
While comprehensive, experimentally-derived spectra for 4,6-dimethoxy-5-nitropyrimidine
are not readily available in public databases, its spectral characteristics can be reliably

predicted based on its structure and data from analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, TMS)
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Nucleus
Predicted
Chemical Shift
(δ) ppm

Multiplicity Assignment Justification

¹H ~8.7 Singlet H-2

Pyrimidine ring

proton,

deshielded by

adjacent nitrogen

atoms.

¹H ~4.1 Singlet -OCH₃ Methoxy protons.

¹³C ~165 Singlet C-4, C-6

Carbons

attached to

methoxy groups,

deshielded by

oxygen and ring

nitrogens.

¹³C ~158 Singlet C-2

Carbon between

two nitrogen

atoms.

¹³C ~120 Singlet C-5
Carbon bearing

the nitro group.

¹³C ~56 Singlet -OCH₃

Typical chemical

shift for an

aromatic

methoxy carbon.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak Aromatic C-H Stretch

~2950, ~2850 Medium Aliphatic C-H Stretch (-OCH₃)

~1580, ~1480 Strong C=N, C=C Ring Stretch

~1550, ~1350 Strong
Asymmetric & Symmetric N-O

Stretch (NO₂)

~1250, ~1050 Strong C-O-C Stretch

Table 5: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 186.05094

[M+Na]⁺ 208.03288

[M-H]⁻ 184.03638

[M+NH₄]⁺ 203.07748

[M+K]⁺ 224.00682

(Data sourced from predicted values on

PubChem)[4]

Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a

standard pulse sequence with a 30-45 degree pulse angle, a relaxation delay of 1-2

seconds, and co-add 16-32 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Due to the lower

natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer

relaxation delay (2-5 seconds) are required.

Processing: Apply Fourier transform, phase correction, and baseline correction to the raw

data (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

most convenient. Place a small amount of the solid directly onto the clean ATR crystal and

apply pressure to ensure good contact.

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the

sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. The

background is automatically subtracted by the instrument software.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile

solvent like methanol or acetonitrile.

Acquisition (Electrospray Ionization - ESI): Introduce the sample into the mass spectrometer

via direct infusion using a syringe pump. Acquire spectra in both positive and negative ion

modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Chemical Reactivity and Applications
The chemical reactivity of 4,6-dimethoxy-5-nitropyrimidine is dominated by the strong

electron-withdrawing effect of the 5-nitro group. This effect significantly acidifies the C-2 proton

and activates the pyrimidine ring for nucleophilic aromatic substitution (SₙAr). While methoxy

groups are typically poor leaving groups, their departure can be facilitated under certain

conditions, especially when reacted with strong nucleophiles. This reactivity makes the

compound an excellent scaffold for building libraries of substituted pyrimidines and purines for

drug discovery.
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Caption: Key reactivity pathways for 4,6-Dimethoxy-5-nitropyrimidine.

Application in Drug Discovery Workflow
4,6-Dimethoxy-5-nitropyrimidine and its derivatives serve as crucial starting materials for the

generation of compound libraries. The pyrimidine core is a "privileged scaffold" found in

numerous biologically active molecules. By modifying the substituents at the 4 and 6 positions

and reducing the nitro group to an amine, which can then be used for further annulation

reactions (e.g., to form a purine ring), a diverse range of molecules can be synthesized and

screened for therapeutic activity against various targets like kinases and transferases.
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Caption: Role of the scaffold in a typical drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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